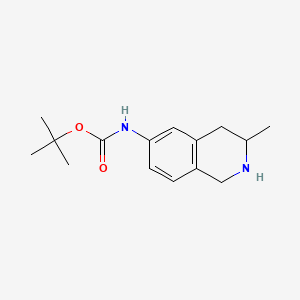
3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride is a chemical compound that features a dimethylamino group, a fluorine atom, and a hydroxyl group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride typically involves the reaction of 3-(Dimethylamino)-2-fluoropropanol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process by providing better control over reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dimethylamino)-1-propylamine
- 3-(Dimethylamino)-1-arylpropenones
- Dimethylaminopropylamine
Uniqueness
3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride is unique due to the presence of both a fluorine atom and a dimethylamino group, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the dimethylamino group provides opportunities for various chemical modifications.
Eigenschaften
Molekularformel |
C5H13ClFNO |
|---|---|
Molekulargewicht |
157.61 g/mol |
IUPAC-Name |
3-(dimethylamino)-2-fluoropropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H12FNO.ClH/c1-7(2)3-5(6)4-8;/h5,8H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
KHCCPXGLQFXTCE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(CO)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


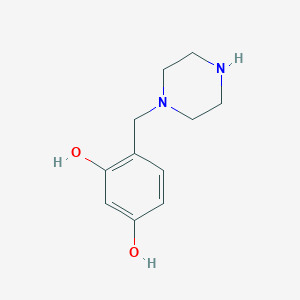
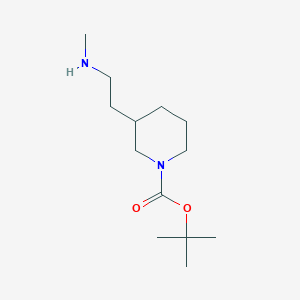
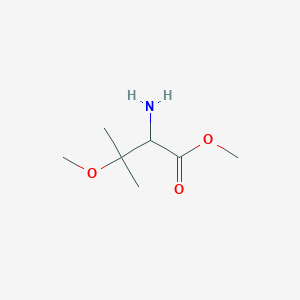
![2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15312436.png)
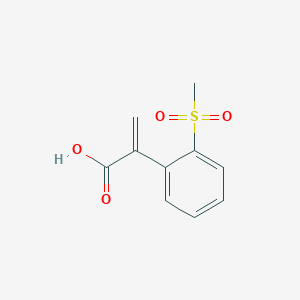
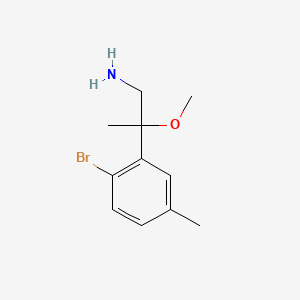
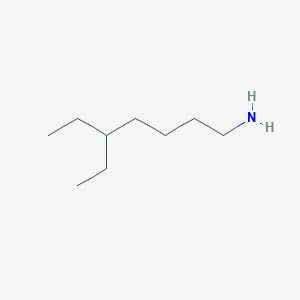
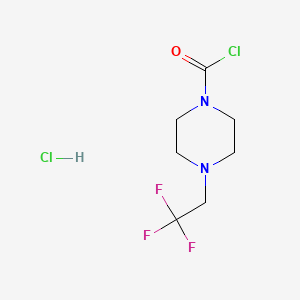
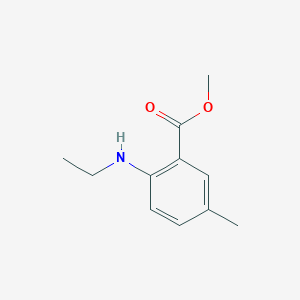

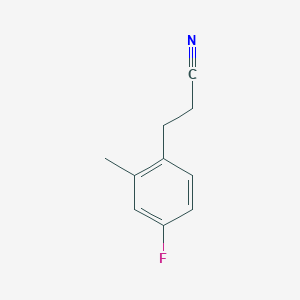
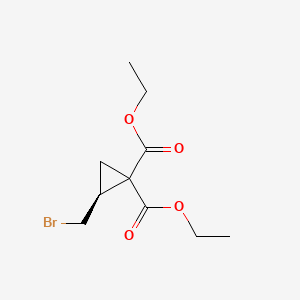
![2-{[(Tert-butoxy)carbonyl]amino}-2-(furan-3-yl)aceticacid](/img/structure/B15312492.png)
